molecular formula C21H13N B14334567 Phenanthro(9,10-g)isoquinoline CAS No. 110520-17-7

Phenanthro(9,10-g)isoquinoline

Cat. No.: B14334567
CAS No.: 110520-17-7
M. Wt: 279.3 g/mol
InChI Key: SOXFSTWNHNPRCA-UHFFFAOYSA-N
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Description

Phenanthro(9,10-g)isoquinoline is a heterocyclic aromatic compound with the molecular formula C21H13N It is a polycyclic compound that consists of a phenanthrene moiety fused with an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenanthro(9,10-g)isoquinoline can be synthesized through several methods. One common approach involves the reductive alkylation of triphenylene-2-carbaldehyde with aminoacetaldehyde dimethyl acetal in the presence of sodium cyanoborohydride. The resulting intermediate undergoes cyclization using polyphosphoric acid to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Phenanthro(9,10-g)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted this compound compounds.

Scientific Research Applications

Phenanthro(9,10-g)isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenanthro(9,10-g)isoquinoline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit certain enzymes, affecting cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Phenanthro(9,10-g)isoquinoline can be compared with other similar compounds, such as:

This compound is unique due to its specific fusion of phenanthrene and isoquinoline rings, which imparts distinct chemical and physical properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry and related fields. Further research into its properties and applications will continue to uncover new uses and benefits of this intriguing compound.

Properties

CAS No.

110520-17-7

Molecular Formula

C21H13N

Molecular Weight

279.3 g/mol

IUPAC Name

phenanthro[9,10-g]isoquinoline

InChI

InChI=1S/C21H13N/c1-3-7-18-16(5-1)17-6-2-4-8-19(17)21-12-15-13-22-10-9-14(15)11-20(18)21/h1-13H

InChI Key

SOXFSTWNHNPRCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C=C5C=CN=CC5=C4

Origin of Product

United States

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